molecular formula C11H17BrN2S B1462146 {1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine CAS No. 1019458-00-4

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine

Cat. No. B1462146
CAS RN: 1019458-00-4
M. Wt: 289.24 g/mol
InChI Key: DAZCKFFGNIHWGO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine” is a liquid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine has been studied for its potential applications in medicinal chemistry, particularly as a potential therapeutic agent for various neurological disorders. It has been shown to possess antidepressant and anxiolytic properties, as well as the ability to modulate the activity of the serotonin transporter. It has also been studied for its ability to modulate the activity of the dopamine transporter, as well as its ability to inhibit the enzyme monoamine oxidase.

Mechanism of Action

{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine is believed to act as an agonist at the serotonin 5-HT1A receptor and a partial agonist at the serotonin 5-HT2A receptor. It is also believed to act as an antagonist at the serotonin 5-HT2C receptor. Additionally, this compound is thought to act as an agonist at the dopamine D2 and D3 receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in animal models. It has been shown to possess antidepressant and anxiolytic properties, as well as the ability to modulate the activity of the serotonin transporter. It has also been studied for its ability to modulate the activity of the dopamine transporter, as well as its ability to inhibit the enzyme monoamine oxidase.

Advantages and Limitations for Lab Experiments

The advantages of using {1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine in laboratory experiments include its ability to modulate the activity of the serotonin and dopamine transporters, as well as its ability to inhibit the enzyme monoamine oxidase. Additionally, it is a relatively inexpensive compound that is readily available. The major limitation of using this compound in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

The potential future directions for {1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine research include further studies on its pharmacological properties, as well as its potential applications in the treatment of neurological disorders. Additionally, further studies could be conducted on its ability to modulate the activity of the serotonin and dopamine transporters, as well as its ability to inhibit the enzyme monoamine oxidase. Additionally, further studies could be conducted on its potential applications in the treatment of depression, anxiety, and other mood disorders. Finally, further studies could be conducted on its potential use as an anxiolytic, antidepressant, and/or anticonvulsant.

properties

IUPAC Name

[1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2S/c12-11-2-1-10(15-11)8-14-5-3-9(7-13)4-6-14/h1-2,9H,3-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZCKFFGNIHWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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